

Ornipressin Acetate: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: Ornipressin acetate

Cat. No.: B14750789

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An In-depth Examination of the Synthetic Vasopressin Analogue, its Receptor Interactions, and Methodologies for its Study

Introduction

Ornipressin, also known as 8-L-ornithine-vasopressin, is a synthetic analogue of the endogenous hormone vasopressin.^{[1][2][3]} Structurally, it is a cyclic nonapeptide where the arginine residue at position 8 in vasopressin is substituted with ornithine.^{[2][3]} This modification results in a potent vasoconstrictor with distinct receptor selectivity and pharmacological properties.^[4] This technical guide provides a comprehensive overview of **Ornipressin acetate**, including its core peptide sequence, its interaction with vasopressin receptors, and detailed methodologies for its investigation.

Ornipressin Acetate: Core Peptide Sequence and Structure

The primary structure of Ornipressin is a nine-amino-acid peptide with a disulfide bridge between the cysteine residues at positions 1 and 6, forming a cyclic structure. The C-terminus is amidated.

Amino Acid Sequence: Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Orn-Gly-NH₂^{[5][6][7]}

One-Letter Code: CYFQNCP(Orn)G-NH₂

Molecular Formula: C₄₅H₆₃N₁₃O₁₂S₂[\[6\]](#)

Molecular Weight: 1042.2 g/mol [\[1\]](#)[\[6\]](#)

Ornipressin is typically supplied as an acetate salt to improve its stability and solubility.

Quantitative Data: Receptor Binding and In Vivo Activity

Ornipressin exhibits a distinct profile of activity at vasopressin and oxytocin receptors. The following table summarizes key quantitative data regarding its potency and physiological effects.

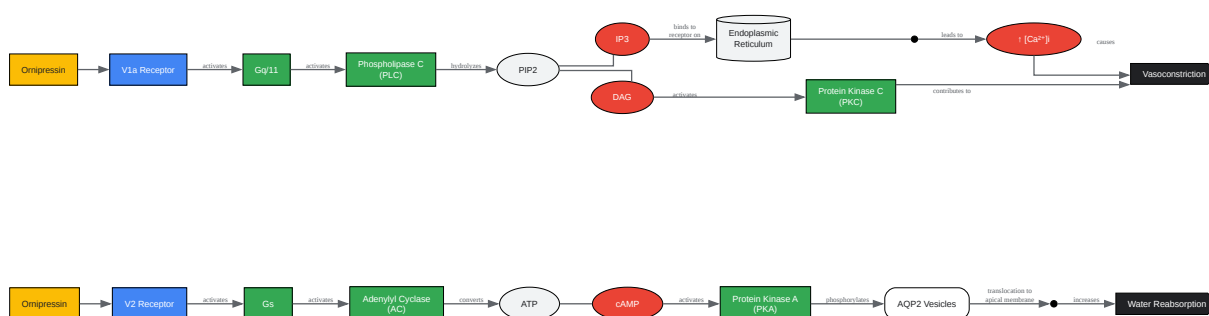
Parameter	Receptor/Model	Value	Reference
EC ₅₀	Human Vasopressin V1A Receptor	0.69 nM	[5] [7]
EC ₅₀	Human Vasopressin V2 Receptor	0.45 nM	[5] [7]
EC ₅₀	Human Vasopressin V1B Receptor	7.5 nM	[5] [7]
EC ₅₀	Human Oxytocin Receptor	71 nM	[5] [7]
In Vivo Effect	Increase in Arterial Blood Pressure (Rats)	0.1 nmol/kg	[5] [7]
Clinical Dose	Restoration of Arterial Blood Pressure (Humans)	1-2 IU/h	

Signaling Pathways

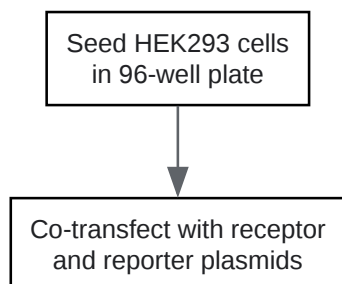
Ornipressin exerts its physiological effects primarily through the activation of V1a and V2 vasopressin receptors, which are G-protein coupled receptors (GPCRs).

V1a Receptor Signaling Pathway

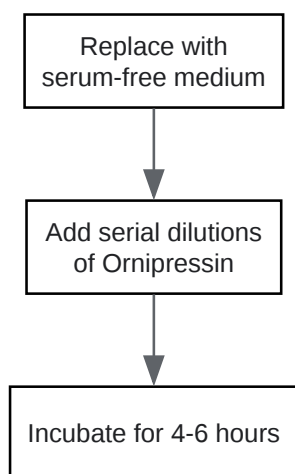
Activation of the V1a receptor by Ornipressin initiates a signaling cascade that leads to vasoconstriction. This pathway is predominantly active in vascular smooth muscle cells.



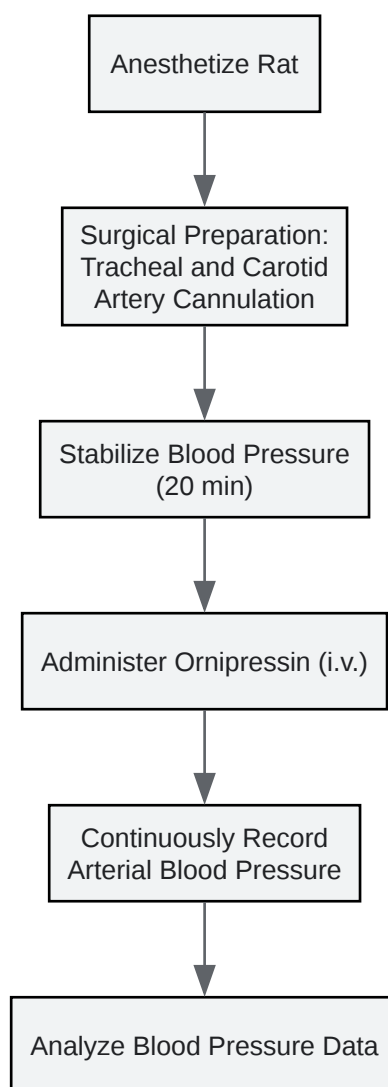
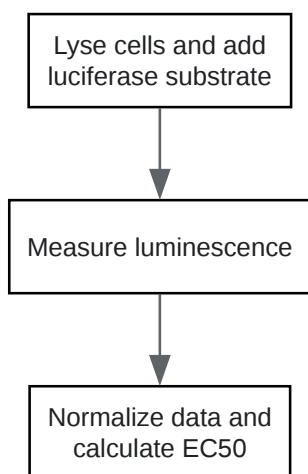
Day 1: Cell Preparation



Day 2: Compound Treatment



Day 2: Data Acquisition & Analysis

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